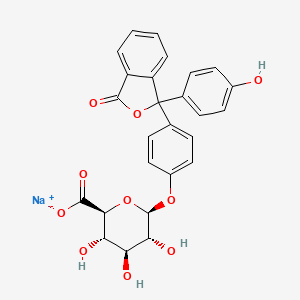
Phenolphthalein glucuronide (sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenolphthalein glucuronide (sodium) is a chemical compound that serves as a substrate for the enzyme β-glucuronidase. It is derived from phenolphthalein, a well-known pH indicator, through glucuronidation. This compound is primarily used in biochemical assays to measure β-glucuronidase activity, which is significant in various biological and medical research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenolphthalein glucuronide (sodium) is synthesized by conjugating phenolphthalein with glucuronic acid. The reaction typically involves the use of phenolphthalein and glucuronic acid in the presence of a catalyst under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .
Industrial Production Methods
Industrial production of phenolphthalein glucuronide sodium involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Hydrolysis by β-Glucuronidase
The primary chemical reaction involves enzymatic cleavage of the glucuronide bond by β-glucuronidase, releasing free phenolphthalein and glucuronic acid. This reaction is pH-dependent and varies by enzyme source:
-
Optimal pH : Activity peaks between pH 4.5–5.5 for bacterial enzymes (E. coli β-glucuronidase) and pH 6.8–7.4 for mammalian enzymes .
-
Temperature : Typically conducted at 37°C to mimic physiological conditions .
-
Enzyme Sources : E. coli (highest activity), Patella vulgata (limited activity), and human intestinal microbiota .
Reaction Equation :
Phenolphthalein glucuronideβ glucuronidasePhenolphthalein+Glucuronic acid
Reaction Kinetics and Environmental Factors
Studies comparing enzymatic efficiency across substrates and pH levels reveal significant variability:
Biological and Toxicological Relevance
-
Enterohepatic Recirculation : Hydrolysis by gut microbiota regenerates free phenolphthalein, enabling reabsorption and prolonging systemic exposure .
-
Carcinogenicity Studies : Phenolphthalein (released upon hydrolysis) has been linked to thymic lymphomas in rodents at high doses, though its glucuronide form is non-mutagenic under controlled conditions .
Industrial and Synthetic Considerations
Applications De Recherche Scientifique
Phenolphthalein glucuronide (sodium) is widely used in scientific research for the detection and quantification of β-glucuronidase activity. This enzyme is present in various tissues and fluids and plays a crucial role in the metabolism of glucuronides. The compound is used in:
Biochemical assays: To measure β-glucuronidase activity in biological samples.
Medical research: To study the role of β-glucuronidase in diseases such as cancer and liver disorders.
Environmental monitoring: To detect β-glucuronidase activity in water samples, indicating the presence of fecal contamination.
Mécanisme D'action
Phenolphthalein glucuronide (sodium) exerts its effects through its interaction with the enzyme β-glucuronidase. The enzyme catalyzes the hydrolysis of the glucuronide bond, releasing phenolphthalein. This reaction can be monitored by measuring the increase in absorbance at a specific wavelength, which corresponds to the release of phenolphthalein .
Comparaison Avec Des Composés Similaires
Phenolphthalein glucuronide (sodium) is unique due to its specific use as a substrate for β-glucuronidase. Similar compounds include:
4-Nitrophenyl β-D-glucuronide: Another substrate for β-glucuronidase, which releases 4-nitrophenol upon hydrolysis.
Morphine-3-O-β-D-glucuronide: Used in the detection of β-glucuronidase activity in drug metabolism studies.
Quercetin-3-O-β-D-glucuronide: Utilized in the study of flavonoid metabolism and β-glucuronidase activity.
Phenolphthalein glucuronide (sodium) is preferred in certain applications due to its chromogenic properties, which allow for easy detection and quantification of enzyme activity .
Propriétés
Numéro CAS |
6820-54-8 |
|---|---|
Formule moléculaire |
C26H21NaO10 |
Poids moléculaire |
516.4 g/mol |
Nom IUPAC |
sodium;(3R,4R,5S)-3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C26H22O10.Na/c27-15-9-5-13(6-10-15)26(18-4-2-1-3-17(18)24(33)36-26)14-7-11-16(12-8-14)34-25-21(30)19(28)20(29)22(35-25)23(31)32;/h1-12,19-22,25,27-30H,(H,31,32);/q;+1/p-1/t19-,20-,21+,22?,25?,26?;/m1./s1 |
Clé InChI |
GBLJULUMBNYFAK-QSWOTDOPSA-M |
SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+] |
SMILES isomérique |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC5[C@H]([C@@H]([C@H](C(O5)C(=O)[O-])O)O)O.[Na+] |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O.[Na+] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















